molecular formula C5H7NO2S B14476090 (6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one CAS No. 72424-85-2

(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one

Cat. No.: B14476090
CAS No.: 72424-85-2
M. Wt: 145.18 g/mol
InChI Key: HPOMDEMHAYLEPD-RXMQYKEDSA-N
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Description

(6R)-4-oxa-5-thia-1-azabicyclo[420]octan-8-one is a bicyclic compound that features a unique structure incorporating oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one: shares structural similarities with other bicyclic compounds containing oxygen, sulfur, and nitrogen atoms.

    Penicillins: These antibiotics also feature a bicyclic structure with a sulfur atom, but differ in their specific ring systems and functional groups.

    Cephalosporins: Another class of antibiotics with a similar core structure but distinct chemical modifications.

Uniqueness

The uniqueness of (6R)-4-oxa-5-thia-1-azabicyclo[420]octan-8-one lies in its specific arrangement of atoms and the resulting chemical properties

Properties

CAS No.

72424-85-2

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C5H7NO2S/c7-4-3-5-6(4)1-2-8-9-5/h5H,1-3H2/t5-/m1/s1

InChI Key

HPOMDEMHAYLEPD-RXMQYKEDSA-N

Isomeric SMILES

C1COS[C@H]2N1C(=O)C2

Canonical SMILES

C1COSC2N1C(=O)C2

Origin of Product

United States

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